molecular formula C19H31F6N3O2 B11491832 3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide

Cat. No.: B11491832
M. Wt: 447.5 g/mol
InChI Key: ZKGXHPCGOHTZGD-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide is a complex organic compound featuring a cyclohexyl group, a hexafluoroisopropyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring and hexafluoroisopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The hexafluoroisopropyl group and morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide is unique due to its combination of a cyclohexyl group, hexafluoroisopropyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

Molecular Formula

C19H31F6N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(3-morpholin-4-ylpropylamino)propan-2-yl]propanamide

InChI

InChI=1S/C19H31F6N3O2/c20-18(21,22)17(19(23,24)25,26-9-4-10-28-11-13-30-14-12-28)27-16(29)8-7-15-5-2-1-3-6-15/h15,26H,1-14H2,(H,27,29)

InChI Key

ZKGXHPCGOHTZGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NCCCN2CCOCC2

Origin of Product

United States

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